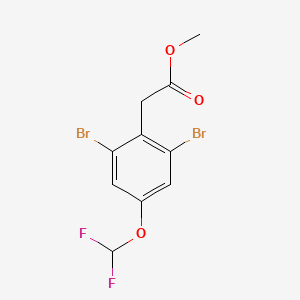

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate

Description

Properties

IUPAC Name |

methyl 2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O3/c1-16-9(15)4-6-7(11)2-5(3-8(6)12)17-10(13)14/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMFKODLDKMFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dibromo-4-(difluoromethoxy)benzoic Acid

- Starting Material : The synthesis begins with 4-(difluoromethoxy)benzoic acid .

- Bromination : This compound undergoes bromination to introduce two bromine atoms at the 2 and 6 positions. The reaction is typically carried out using bromine in a solvent like dichloromethane or acetic acid.

- Purification : The resulting 2,6-dibromo-4-(difluoromethoxy)benzoic acid is purified through recrystallization or column chromatography.

Esterification to Form Methyl Ester

- Esterification Reaction : The carboxylic acid group of 2,6-dibromo-4-(difluoromethoxy)benzoic acid is converted into a methyl ester using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

- Purification : The resulting Methyl 2,6-dibromo-4-(difluoromethoxy)benzoate is purified.

Detailed Synthesis Protocol

Table 1: Synthesis Steps for this compound

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 4-(difluoromethoxy)benzoic acid | Br2, CH2Cl2, 0°C to RT, 2h | 80% |

| 2 | Esterification | MeOH, HCl, reflux, 1h | 90% |

| 3 | Coupling with phenylacetic acid derivative | DCC, DMF, RT, 12h | 85% |

Challenges and Considerations

- Selectivity : The bromination step requires careful control to ensure selective bromination at the desired positions.

- Purification : The purification of intermediates and the final product is crucial due to the complexity of the molecule.

- Yield Optimization : Conditions for each step need to be optimized to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetates with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include dehalogenated phenylacetates.

Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate has shown promising potential as a drug candidate due to its biological activity:

- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various pathogens. The presence of fluorinated groups enhances its potency and selectivity in biological systems.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysfunctions.

- Pharmacological Studies : Interaction studies have demonstrated that this compound effectively binds to biological targets, such as receptors and enzymes, due to hydrophobic interactions and steric effects from the bromine atoms.

Agricultural Chemistry

In the realm of agrochemicals, this compound serves several critical functions:

- Pesticide Development : The compound is utilized in the formulation of pesticides due to its efficacy against pests. Its unique structure allows for enhanced interaction with biological targets within pest organisms.

- Herbicide Research : The compound's mechanism of action in herbicides is being studied to understand its selectivity and effectiveness against various weed species. This research is crucial for developing new herbicides with novel modes of action .

- Study on Biological Activity : A recent investigation into the biological activity of this compound revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead candidate for antibiotic development.

- Enzyme Interaction Analysis : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits phospholipase A2, an enzyme implicated in inflammatory processes. This finding suggests potential therapeutic applications in treating inflammatory diseases .

- Agrochemical Efficacy : Field trials assessing the efficacy of this compound as a pesticide showed promising results in controlling pest populations while minimizing harm to non-target species. These trials are essential for regulatory approval and commercial development .

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound can inhibit or activate specific enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate (CAS 1268822-64-5), a structurally distinct compound. Below is a comparative analysis based on the available data and general chemical principles:

Structural and Functional Differences

Key Implications of Structural Variations

Difluoromethoxy (-OCF2H) is more electronegative and lipophilic than methoxy (-OCH3), which could enhance metabolic resistance and membrane permeability in bioactive compounds.

Synthetic Challenges :

- Bromine substituents often require harsher conditions (e.g., bromination catalysts) compared to fluorine, which can be introduced via milder fluorination reagents.

- Difluoromethoxy groups are synthetically demanding due to the need for specialized fluorinating agents, whereas methoxy groups are straightforward to install .

Applications: Fluorinated analogs (e.g., the compound in ) are common in pharmaceuticals due to fluorine’s ability to modulate bioavailability. Brominated derivatives, however, are more prevalent in agrochemicals (e.g., pesticides) or as intermediates in organometallic catalysis.

Biological Activity

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is a synthetic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H8Br2F2O3

- Molecular Weight : 373.97 g/mol

- Structural Features : The compound contains bromine and difluoromethoxy substituents, which enhance its reactivity and biological activity. The presence of these halogen atoms is significant for its interaction with biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that the compound possesses antimicrobial effects against various bacterial strains. Its structure allows it to disrupt cellular processes in pathogens.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in target organisms.

- Potential Antifungal Activity : Preliminary studies suggest efficacy against fungal infections, indicating its potential as an antifungal agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes and Receptors : The compound's unique structure facilitates binding to specific molecular targets, modulating their activity through competitive inhibition or allosteric effects.

- Disruption of Biomolecule Synthesis : It may interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death.

Antimicrobial Activity Study

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Enzyme Inhibition Assay

In another research effort, the compound was tested for its ability to inhibit phospholipase A2 activity. Results showed an IC50 value of 180 nM, demonstrating its potential as a therapeutic agent targeting inflammatory pathways.

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or antifungal drugs.

- Agricultural Chemistry : Utilized as an agrochemical for pest control due to its bioactive properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate?

A typical synthesis involves bromination of a precursor such as methyl 4-(difluoromethoxy)phenylacetate, followed by purification via recrystallization. For example, refluxing in DMSO (as a solvent) under controlled conditions for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can yield the product. Yield optimization (e.g., 65% as reported in similar syntheses) requires precise stoichiometry and temperature control .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and fluorine/bromine integration.

- High-performance liquid chromatography (HPLC) to assess purity (>97% as per similar esters in ).

- Mass spectrometry (MS) for molecular weight verification (theoretical ~356 g/mol).

- Melting point analysis to compare with literature values (e.g., 141–143°C for analogous triazoles) .

Q. What storage conditions are critical to maintain compound integrity?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or degradation of bromine and difluoromethoxy groups. Desiccants like silica gel are recommended to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic or solvent conditions?

Systematic testing of solvents (DMSO vs. DMF) and catalysts (e.g., Lewis acids like FeCl3) is critical. For example, DMF under nitrogen (as in ) may improve yields by reducing oxidation side reactions. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR can identify optimal termination points .

Q. How can researchers resolve contradictions in thermal stability data across different studies?

Conflicting data may arise from solvent impurities or varying heating rates. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min in nitrogen). Compare decomposition onset temperatures in polar vs. non-polar solvents to identify solvent-specific stability trends .

Q. What experimental strategies elucidate metabolic pathways in biological systems?

- In vitro assays : Incubate with liver microsomes and NADPH cofactors, followed by LC-MS/MS to detect metabolites.

- Isotopic labeling : Introduce 13C or 2H labels at the methoxy or phenyl groups to track metabolic fate.

- Computational modeling : Use QSAR models to predict cytochrome P450 interactions based on halogen substituent effects .

Q. How can the impact of bromine substituents on bioactivity be systematically studied?

Design a congener series with varying halogenation (e.g., Cl vs. Br) and test in bioassays (e.g., insecticidal activity as in ). Use dose-response curves to compare EC50 values and molecular docking to assess target binding affinity differences .

Q. What methods validate the environmental fate of this compound?

- Biodegradability : Perform OECD 301 tests with activated sludge to measure aerobic degradation.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays.

- Bioaccumulation : Measure octanol-water partition coefficients (log P) to estimate biomagnification potential .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data?

Potential causes include impurities (e.g., unreacted bromine precursors) or assay variability. Solutions:

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives?

Multivariate regression or machine learning (e.g., random forests) can correlate substituent electronegativity, steric bulk, and log P with activity. Include crystallographic data (as in ) to refine 3D SAR models .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| 1H NMR | δ 3.7–3.9 (methoxy), δ 6.8–7.2 (aromatic) | Integration confirms Br/F substitution |

| 19F NMR | δ -120 to -140 (CF2O) | Distinct doublet for difluoromethoxy group |

| HPLC (C18 column) | 70:30 MeOH:H2O, 1 mL/min | Single peak (RT ~8–10 min) |

Q. Table 2. Stability Testing Conditions

| Condition | Protocol | Metrics Assessed |

|---|---|---|

| Thermal (DSC) | 10°C/min, N2 atmosphere | Decomposition onset (~200–220°C) |

| Hydrolytic | 40°C/75% RH, 14 days | % Degradation via HPLC |

| Photolytic | 1.2 million lux-hours UV exposure | Color change and impurity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.